Phenol, 5-bromo-2-(methylthio)-

Übersicht

Beschreibung

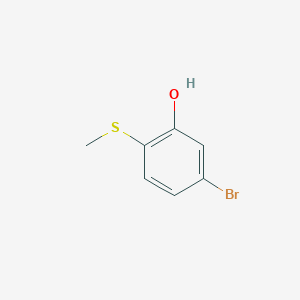

Phenol, 5-bromo-2-(methylthio)- is an organic compound with the molecular formula C7H7BrOS It is characterized by a bromine atom and a methylsulfanyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-bromo-2-(methylthio)- typically involves the bromination of 2-(methylsulfanyl)phenol. The reaction is carried out using bromine in the presence of a catalyst such as iron powder. The process involves the following steps:

Acetylation Protection: The phenolic hydroxyl group is protected by acetylation using acetic anhydride and sulfuric acid as a catalyst.

Bromination: The protected compound is then brominated using bromine in the presence of iron powder.

Deacetylation: The final step involves deacetylation to yield Phenol, 5-bromo-2-(methylthio)-.

Industrial Production Methods: Industrial production methods for Phenol, 5-bromo-2-(methylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: Phenol, 5-bromo-2-(methylthio)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide/sulfone back to the methylsulfanyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted phenols, sulfoxides, and sulfones depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phenol, 5-bromo-2-(methylthio)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Phenol, 5-bromo-2-(methylthio)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom and methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can affect cell signaling pathways, enzyme activities, and gene expression .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(methylsulfanyl)phenol: Similar structure but with different positioning of the bromine and methylsulfanyl groups.

5-Bromo-2-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group.

5-Bromo-2-(methylsulfonyl)phenol: Contains a methylsulfonyl group instead of a methylsulfanyl group.

Uniqueness: Phenol, 5-bromo-2-(methylthio)- is unique due to the presence of both a bromine atom and a methylsulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Biologische Aktivität

Phenol, 5-bromo-2-(methylthio)- (CAS No. 107724-65-2) is an organic compound characterized by a bromine atom and a methylthio group attached to a phenolic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analysis with similar compounds.

Molecular Formula: C₇H₇BrOS

Molecular Weight: Approximately 219.09 g/mol

The synthesis of Phenol, 5-bromo-2-(methylthio)- typically involves the bromination of 2-(methylsulfanyl)phenol using bromine in the presence of iron powder as a catalyst. The process includes:

- Acetylation Protection: Protecting the phenolic hydroxyl group using acetic anhydride.

- Bromination: Brominating the protected compound.

- Deacetylation: Removing the acetyl group to yield the final product.

Antimicrobial Properties

Research indicates that Phenol, 5-bromo-2-(methylthio)- exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

The compound's mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Antioxidant Activity

Phenol, 5-bromo-2-(methylthio)- has been investigated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 10 |

These findings suggest that the compound could be beneficial in preventing cellular damage caused by oxidative stress .

Enzyme Inhibition Studies

Phenol, 5-bromo-2-(methylthio)- has shown promise in enzyme inhibition studies, particularly against protein tyrosine phosphatases (PTPs). PTPs are critical regulators in various signaling pathways associated with cancer progression.

| Enzyme | IC50 (nM) |

|---|---|

| PTP1B | 20 |

| SHP2 | 35 |

The inhibition of these enzymes indicates potential applications in cancer therapeutics, where modulation of signaling pathways is crucial .

Case Studies

-

Study on Antimicrobial Effects:

A study conducted on the antibacterial effects of Phenol, 5-bromo-2-(methylthio)- demonstrated significant inhibition of bacterial growth in clinical isolates. The results highlighted its potential as a lead compound for developing new antibacterial agents. -

Antioxidant Efficacy:

Another investigation focused on the antioxidant properties of the compound revealed that it could protect neuronal cells from oxidative damage, suggesting implications for neuroprotective therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Phenol, 5-bromo-2-(methylthio)-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenol, 5-chloro-2-(methylthio)- | Chlorine instead of bromine | Moderate antimicrobial activity |

| Phenol, 5-iodo-2-(methylthio)- | Iodine atom present | Higher reactivity but less stability |

| Phenol, 5-bromo-2-methoxyphenol | Methoxy group instead of methylthio | Different solubility and activity |

Phenol, 5-bromo-2-(methylthio)- stands out due to its unique combination of bromine and methylthio groups, which enhance its reactivity and biological activities compared to its analogs .

Eigenschaften

IUPAC Name |

5-bromo-2-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMHBHCMBGDOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611226 | |

| Record name | 5-Bromo-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107724-65-2 | |

| Record name | 5-Bromo-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.